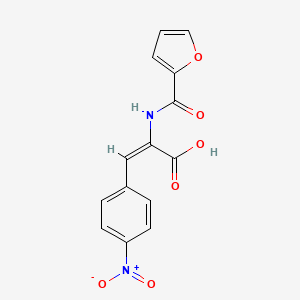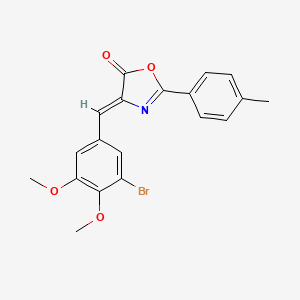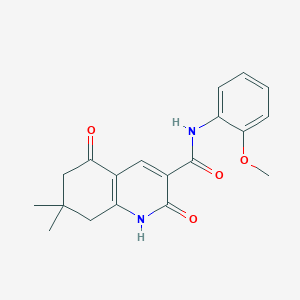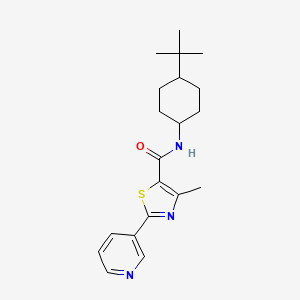
2-(2-furoylamino)-3-(4-nitrophenyl)acrylic acid
描述
2-(2-furoylamino)-3-(4-nitrophenyl)acrylic acid, also known as FANPA, is a chemical compound that has been of interest to scientists due to its potential applications in various fields. FANPA is a derivative of cinnamic acid and has been synthesized using different methods.
作用机制
The mechanism of action of 2-(2-furoylamino)-3-(4-nitrophenyl)acrylic acid is not fully understood. However, studies have shown that 2-(2-furoylamino)-3-(4-nitrophenyl)acrylic acid inhibits the growth of cancer cells by inducing apoptosis, which is programmed cell death. 2-(2-furoylamino)-3-(4-nitrophenyl)acrylic acid has also been shown to generate reactive oxygen species (ROS) upon exposure to light, which can cause oxidative damage to cancer cells.
Biochemical and Physiological Effects:
2-(2-furoylamino)-3-(4-nitrophenyl)acrylic acid has been shown to possess anticancer properties by inhibiting the growth of cancer cells. 2-(2-furoylamino)-3-(4-nitrophenyl)acrylic acid has also been shown to be non-toxic to normal cells. In addition, 2-(2-furoylamino)-3-(4-nitrophenyl)acrylic acid has been shown to generate ROS upon exposure to light, which can cause oxidative damage to cancer cells. However, the physiological effects of 2-(2-furoylamino)-3-(4-nitrophenyl)acrylic acid are not fully understood.
实验室实验的优点和局限性
2-(2-furoylamino)-3-(4-nitrophenyl)acrylic acid has several advantages for lab experiments, including its ease of synthesis, stability, and ability to selectively target cancer cells. However, 2-(2-furoylamino)-3-(4-nitrophenyl)acrylic acid has some limitations, including its solubility in water, which can make it difficult to use in biological experiments.
未来方向
There are several future directions for the study of 2-(2-furoylamino)-3-(4-nitrophenyl)acrylic acid. One direction is the development of 2-(2-furoylamino)-3-(4-nitrophenyl)acrylic acid-based materials for various applications, such as drug delivery and sensing. Another direction is the study of the mechanism of action of 2-(2-furoylamino)-3-(4-nitrophenyl)acrylic acid, which can provide insights into its potential use as an anticancer agent. Furthermore, the development of 2-(2-furoylamino)-3-(4-nitrophenyl)acrylic acid derivatives with improved solubility and bioavailability can enhance its potential as a therapeutic agent.
科学研究应用
2-(2-furoylamino)-3-(4-nitrophenyl)acrylic acid has been studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, 2-(2-furoylamino)-3-(4-nitrophenyl)acrylic acid has been shown to possess anticancer properties by inhibiting the growth of cancer cells. 2-(2-furoylamino)-3-(4-nitrophenyl)acrylic acid has also been studied for its potential use as a photosensitizer in photodynamic therapy. In material science, 2-(2-furoylamino)-3-(4-nitrophenyl)acrylic acid has been used as a building block for the synthesis of functional materials, such as metal-organic frameworks. In analytical chemistry, 2-(2-furoylamino)-3-(4-nitrophenyl)acrylic acid has been used as a derivatizing agent for the determination of amino acids and peptides.
属性
IUPAC Name |
(E)-2-(furan-2-carbonylamino)-3-(4-nitrophenyl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O6/c17-13(12-2-1-7-22-12)15-11(14(18)19)8-9-3-5-10(6-4-9)16(20)21/h1-8H,(H,15,17)(H,18,19)/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXWWOFJKZXYONB-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC(=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)C(=O)N/C(=C/C2=CC=C(C=C2)[N+](=O)[O-])/C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-[(furan-2-ylcarbonyl)amino]-3-(4-nitrophenyl)prop-2-enoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[4-(2-fluorophenyl)-1-piperazinyl]-N-[3-(methylthio)phenyl]propanamide](/img/structure/B4675414.png)


![1-[(2,6-dichlorophenyl)acetyl]-4-(4-fluorophenyl)piperazine](/img/structure/B4675426.png)
![methyl 2-[(2-cyano-3-{4-[2-(4-morpholinyl)ethoxy]phenyl}acryloyl)amino]-5-propyl-3-thiophenecarboxylate](/img/structure/B4675432.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-2-{[4-(3,5-dichlorophenyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4675435.png)
![7-tert-butyl-2-(2-pyridinyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4675440.png)
![(3aR,7aS)-2-{1-[3-(1H-pyrrol-1-yl)phenyl]ethyl}hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4675448.png)
![3-({[3-(methoxycarbonyl)-5-methyl-4-phenyl-2-thienyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4675451.png)
![methyl 5-(2-furyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4675454.png)
amine dihydrochloride](/img/structure/B4675459.png)

